molecular formula C19H12N2O5 B14409276 2-Amino-4,5-bis(1,3-benzodioxol-5-yl)furan-3-carbonitrile CAS No. 87499-61-4

2-Amino-4,5-bis(1,3-benzodioxol-5-yl)furan-3-carbonitrile

Cat. No.: B14409276
CAS No.: 87499-61-4
M. Wt: 348.3 g/mol
InChI Key: NPIIJCBBXKKRLD-UHFFFAOYSA-N
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Description

2-Amino-4,5-bis(1,3-benzodioxol-5-yl)furan-3-carbonitrile is an organic compound characterized by its unique structure, which includes a furan ring substituted with amino and carbonitrile groups, as well as two 1,3-benzodioxol-5-yl groups

Preparation Methods

The synthesis of 2-Amino-4,5-bis(1,3-benzodioxol-5-yl)furan-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate benzodioxole derivatives with furan intermediates under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

2-Amino-4,5-bis(1,3-benzodioxol-5-yl)furan-3-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

2-Amino-4,5-bis(1,3-benzodioxol-5-yl)furan-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4,5-bis(1,3-benzodioxol-5-yl)furan-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

2-Amino-4,5-bis(1,3-benzodioxol-5-yl)furan-3-carbonitrile can be compared with other similar compounds, such as:

Properties

CAS No.

87499-61-4

Molecular Formula

C19H12N2O5

Molecular Weight

348.3 g/mol

IUPAC Name

2-amino-4,5-bis(1,3-benzodioxol-5-yl)furan-3-carbonitrile

InChI

InChI=1S/C19H12N2O5/c20-7-12-17(10-1-3-13-15(5-10)24-8-22-13)18(26-19(12)21)11-2-4-14-16(6-11)25-9-23-14/h1-6H,8-9,21H2

InChI Key

NPIIJCBBXKKRLD-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(OC(=C3C#N)N)C4=CC5=C(C=C4)OCO5

Origin of Product

United States

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